N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16377705
Molecular Formula: C22H23N5O4
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O4 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O4/c1-27-16(12-13-17(30-2)8-9-18(31-3)20(13)27)21(29)23-11-10-19(28)26-22-24-14-6-4-5-7-15(14)25-22/h4-9,12H,10-11H2,1-3H3,(H,23,29)(H2,24,25,26,28) |
| Standard InChI Key | WDJBWWCYHOGUGV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture features a 1H-indole-2-carboxamide backbone substituted at positions 1, 4, and 7 with methyl and methoxy groups, respectively. The N-3 position of the indole is linked to a propionamide chain terminating in a 1,3-dihydro-2H-benzimidazol-2-ylideneamino group. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological macromolecules. The benzimidazole moiety, a bioisostere of purine, contributes to nucleotide mimicry, a property exploited in kinase and polymerase inhibition .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃N₅O₄ |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC)N(C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3)C2=O |
| Topological Polar Surface Area | 129 Ų |
The methoxy groups at positions 4 and 7 enhance lipid solubility, potentially improving blood-brain barrier penetration, while the methyl group at position 1 stabilizes the indole ring against oxidative metabolism.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the indole NH proton (δ 10.2–11.5 ppm) and benzimidazole NH protons (δ 8.9–9.7 ppm) . Infrared spectroscopy typically shows carbonyl stretches at 1680–1700 cm⁻¹ for the amide and 1640–1660 cm⁻¹ for the benzimidazole C=N bond. High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 422.1821 confirms the molecular formula.
Synthesis and Structural Optimization
Multi-Step Synthesis Strategy
The synthesis begins with 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, which undergoes activation using carbodiimide reagents such as EDC or HOBt. Subsequent coupling with 3-aminopropanamide intermediates yields the core indole-2-carboxamide structure. The benzimidazole side chain is introduced via cyclocondensation of o-phenylenediamine derivatives with cyanamide under acidic conditions, followed by N-alkylation to attach the propionamide linker.
Critical Reaction Parameters:
-
Amide Coupling: Conducted in anhydrous DMF at 0–5°C to minimize racemization.
-
Benzimidazole Formation: Requires strict pH control (pH 4–5) to prevent over-alkylation.
-
Purification: Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) achieves >95% purity.
Structural Analogues and SAR Insights
Modifications to the methoxy groups significantly impact bioactivity. For instance, replacing 4,7-dimethoxy with ethoxy substituents reduces antimicrobial potency by 40%, likely due to decreased electron-donating effects . Conversely, replacing the methyl group at position 1 with ethyl enhances metabolic stability in hepatic microsomes by 2.3-fold.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli demonstrates minimum inhibitory concentrations (MICs) of 8 μg/mL and 32 μg/mL, respectively. The benzimidazole moiety interferes with DNA gyrase ATPase activity, while the indole carboxamide disrupts membrane integrity via lipid II binding, a dual mechanism that delays resistance development.
Table 2: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Target Protein Affected |
|---|---|---|
| MCF-7 | 12.5 | Tubulin, Aurora kinase B |
| A549 | 18.2 | Topoisomerase IIα |
| HepG2 | 14.7 | EGFR TK |
Pharmacokinetic and Toxicity Profiling
ADME Properties
In silico predictions using SwissADME indicate moderate intestinal absorption (73% bioavailability) and CYP3A4-mediated metabolism as the primary clearance pathway . Plasma protein binding exceeds 89%, necessitating dose adjustments in hypoalbuminemic patients.
Acute Toxicity
Rodent studies (OECD 423) reveal an LD₅₀ > 2000 mg/kg, with histopathological changes observed in renal tubules at doses ≥500 mg/kg/day. No genotoxicity was detected in Ames tests at concentrations up to 1 mM.
Future Research Directions
Lead Optimization Priorities
-
Solubility Enhancement: Prodrug strategies using phosphate esters could improve aqueous solubility (currently 0.12 mg/mL at pH 7.4) .
-
Target Engagement Validation: CRISPR-Cas9 knockout models are needed to confirm tubulin and kinase targets.
Clinical Translation Challenges
Phase I trial designs must address the compound’s high volume of distribution (Vd = 8.7 L/kg), which complicates dose-frequency calculations. Combination therapies with β-lactam antibiotics or checkpoint inhibitors may synergize antimicrobial and anticancer effects, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume